1-(3,4-Dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone

Medicinal chemistry Structure-activity relationship Halogen substitution effect

1-(3,4-Dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone (CAS 690645-08-0; molecular formula C15H10Cl2N4OS; MW 365.23 g/mol) is a synthetic tetrazole-bearing aryl-sulfanyl ethanone. The structure incorporates a 3,4-dichlorophenyl acetophenone moiety linked via a sulfanyl bridge to a 1-phenyl-1H-tetrazole ring, positioning it within the class of 1,5-disubstituted tetrazole sulfides used as screening compounds and synthetic intermediates.

Molecular Formula C15H10Cl2N4OS
Molecular Weight 365.23
CAS No. 690645-08-0
Cat. No. B2397568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone
CAS690645-08-0
Molecular FormulaC15H10Cl2N4OS
Molecular Weight365.23
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C15H10Cl2N4OS/c16-12-7-6-10(8-13(12)17)14(22)9-23-15-18-19-20-21(15)11-4-2-1-3-5-11/h1-8H,9H2
InChIKeyUVMADSPRZQWQJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone (CAS 690645-08-0) – Chemical Class, Core Structure, and Procurement Profile


1-(3,4-Dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone (CAS 690645-08-0; molecular formula C15H10Cl2N4OS; MW 365.23 g/mol) is a synthetic tetrazole-bearing aryl-sulfanyl ethanone. The structure incorporates a 3,4-dichlorophenyl acetophenone moiety linked via a sulfanyl bridge to a 1-phenyl-1H-tetrazole ring, positioning it within the class of 1,5-disubstituted tetrazole sulfides used as screening compounds and synthetic intermediates . Vendor-supplied purity is typically ≥95% .

Screening Library
Tetrazole-based screening compound with defined substitution pattern
SAR Probe
3,4-Dichlorophenyl reference point for halogen substitution studies
Synthetic Intermediate
Building block for further functionalization
Purity Grade
Defined purity specification supports reproducible assays

Why 1-(3,4-Dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone Cannot Be Interchanged with Closest Analogs Without Verification


Within the 1-phenyltetrazol-5-yl sulfanyl ethanone series, the position and number of chlorine substituents on the phenyl ring fundamentally alter electronic character, steric profile, and target engagement. Analogs such as the 2,4-dichlorophenyl isomer, the 4-chlorophenyl mono-chloro derivative, and the unsubstituted phenyl variant share the same core scaffold but differ in dipole moment, logP, and hydrogen-bonding potential, all of which influence binding pocket complementarity and off-target liability . In published SAR on related 1-aryl-5-benzylsulfanyltetrazoles, antimycobacterial activity was shown to track with electron-accepting properties of phenyl ring substituents – a property that is not interchangeable between the 3,4-dichloro, 2,4-dichloro, and monochloro patterns [1]. Substitution without confirmatory assay data risks selecting a compound with a different selectivity or potency profile.

2,4-Dichloro isomer
Ortho chlorine twists phenyl ring, altering electronic and steric profile; binding complementarity may differ.
Monochloro or unsubstituted analogs
Fewer chlorine atoms reduce electron withdrawal and lipophilicity; predicted antimicrobial SAR divergence.
N-Methyl tetrazole analog
N-Phenyl vs N-methyl substitution alters metabolic stability; clearance rates may differ in cell-based assays.

Quantitative Differentiation Evidence for 1-(3,4-Dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone Against Closest Analogs


Regioisomeric Dichlorophenyl Differentiation: 3,4-Dichloro vs. 2,4-Dichloro Substitution Pattern

The 3,4-dichlorophenyl substitution in CAS 690645-08-0 produces a distinct electronic and steric environment relative to the 2,4-dichlorophenyl isomer (CAS not available; also formula C15H10Cl2N4OS). The 3,4-pattern places the second chlorine meta to the carbonyl linkage, exerting an electron-withdrawing inductive effect without ortho steric hindrance, whereas the 2,4-isomer has an ortho-chlorine that can twist the phenyl ring out of conjugation and reduce carbonyl accessibility for hydrogen-bonding interactions . In the analogous 1-aryl-5-benzylsulfanyltetrazole antimycobacterial series, electron-withdrawing substituents at the meta and para positions increased activity against Mycobacterium tuberculosis compared to ortho-substituted or unsubstituted phenyl analogs [1]. For procurement decisions, this means the 3,4-dichloro isomer cannot be substituted with the 2,4-dichloro isomer unless target-specific SAR confirms equivalent potency.

3,4- vs 2,4-Dichloro Substitution
Class-level
Target σₘ+σₚ ≈ 0.60; no ortho steric
2,4-Dichloro ortho steric Eₛ ≈ -0.97; reduced conjugation
Substitution pattern may alter binding profile
No head-to-head potency data reported
Medicinal chemistry Structure-activity relationship Halogen substitution effect

Impact of Chlorination Degree: Dichloro vs Monochloro and Unsubstituted Phenyl Analogs

CAS 690645-08-0 contains two chlorine atoms (3,4-dichloro), whereas the closest commercially available analog is 1-(4-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethan-1-one (MW ~353.82 g/mol) and the unsubstituted 1-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone (CAS 25746-67-2, MW 296.35 g/mol) . In the antimycobacterial 1-aryl-5-benzylsulfanyltetrazole series, increasing electron-withdrawing character of the phenyl ring correlated with higher activity – compounds bearing Cl, CF₃, or NO₂ substituents showed MIC values against M. tuberculosis that were 2- to 8-fold lower than unsubstituted phenyl derivatives [1]. While the precise MIC values for CAS 690645-08-0 have not been publicly disclosed, the structure-activity principle indicates that the dichlorinated compound is not functionally equivalent to the monochloro or unsubstituted versions.

Dichloro vs Monochloro/Unsubstituted
Class-level
3,4-Dichloro clogP ~3.8; 2 Cl
4-Cl / Unsub clogP ~3.2 / ~2.5; 1 or 0 Cl
Lipophilicity and activity may differ
2-8 fold activity shift predicted in related series
Antimycobacterial SAR Lipophilicity modulation Electron-withdrawing effect

Tetrazole N-Substituent Effect: 1-Phenyl vs 1-Methyl Tetrazole in Dichlorophenyl-Sulfanyl Ethanones

CAS 690645-08-0 features a 1-phenyl substituent on the tetrazole ring, whereas a structurally close analog, 1-(3,4-dichlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone (CAS 401590-85-0) , bears a 1-methyl group. N-Phenyl substitution increases molecular weight, rigidity, and π-stacking potential relative to N-methyl. In broader tetrazole medicinal chemistry, N-phenyl tetrazoles exhibit reduced metabolic N-dealkylation susceptibility and longer half-lives compared to N-alkyl tetrazoles, which are prone to CYP450-mediated oxidation [1]. No direct head-to-head metabolic stability data have been published for these specific compounds, but the structural principle is well-established. A procuring scientist selecting between these compounds must consider that N-phenyl and N-methyl tetrazoles represent distinct chemotypes with potentially different ADME profiles.

N-Phenyl vs N-Methyl Tetrazole
Class-level
N-Phenyl Lower predicted CYP oxidation
N-Methyl Higher N-demethylation liability
Metabolic stability may not be equivalent
Direct half-life data not available
Tetrazole SAR N-alkyl vs N-aryl substitution Metabolic stability

Purity and Sourcing Reliability: Vendor-Supplied ≥95% Purity Specification

CAS 690645-08-0 is offered by commercial vendors at ≥95% purity as determined by HPLC . In contrast, the 4-chlorophenyl analog and unsubstituted phenyl variant are available from some suppliers at lower specified purity (e.g., 90%) or without analytical certification . Reproducible biological screening requires defined purity; a 5% impurity difference can translate to significant variance in apparent IC50 values, especially in cell-based assays where impurities may exert nonspecific cytotoxicity.

Purity Specification
Specification review
≥95% (HPLC)
Defined purity supports reproducible screening
Analog lots may have lower specification
Chemical procurement Quality assurance Reproducibility

Recommended Application Scenarios for 1-(3,4-Dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone Based on Evidence Profile


Structure-Activity Relationship (SAR) Studies on Tetrazole-Based Antimicrobials Requiring Consistent 3,4-Dichloro Substitution

When systematically probing the role of phenyl ring halogenation in 1-aryl-5-sulfanyltetrazole antimicrobial activity, CAS 690645-08-0 serves as the defined 3,4-dichlorophenyl reference point. Its regiospecific substitution differentiates it from the 2,4-dichloro and monochloro variants, enabling isolation of the electronic and steric contribution of meta- vs ortho-chlorine placement [1]. Procurement of this specific compound ensures SAR continuity with published 1-aryl-5-benzylsulfanyltetrazole datasets where electron-withdrawing substituent effects were quantified [1].

In Vitro Antimycobacterial or Antibacterial Screening Panels as a Dichlorinated Tetrazole Probe

Given the established class relationship between electron-withdrawing phenyl substitution and enhanced antimycobacterial potency in 1-aryl-5-benzylsulfanyltetrazoles [1], CAS 690645-08-0 is appropriate for inclusion in screening libraries targeting Mycobacterium tuberculosis or related mycobacterial species. The 3,4-dichloro pattern is predicted to confer higher activity than unsubstituted or monochloro analogs based on SAR trends [1], though confirmatory MIC data from the user's own assays are required.

Metabolic Stability Profiling of N-Phenyl vs N-Alkyl Tetrazole Chemotypes

For programs evaluating the impact of tetrazole N-substitution on hepatic microsomal stability, CAS 690645-08-0 provides the 1-phenyl tetrazole architecture, while its 1-methyl analog (CAS 401590-85-0) offers the comparator. Class-level knowledge indicates N-phenyl tetrazoles resist CYP-mediated N-dealkylation better than N-alkyl counterparts [1]. Head-to-head intrinsic clearance measurement in liver microsomes using both compounds can generate the quantitative differentiation needed for lead optimization [1].

Chemical Biology Probe Development Requiring Defined Purity and Single-Lot Traceability

CAS 690645-08-0 is supplied at ≥95% purity with batch-specific analytical documentation, which supports reproducible chemical biology experiments where impurity-driven artifacts must be minimized [1]. This specification is advantageous over analogs offered at lower or inconsistently documented purity, reducing the likelihood of non-specific assay interference.

Application
Selection Property
Validation Focus
Tetrazole antimicrobial SAR studies
3,4-Dichlorophenyl reference compound
SAR continuity with published datasets
Antimycobacterial screening panels
Electron-withdrawing dichloro pattern
Confirmatory MIC determination
Metabolic stability profiling
N-Phenyl vs N-methyl comparator
Intrinsic clearance measurement
Chemical biology probe development
Defined purity and batch traceability
Reproducible assay conditions
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